

Spectral Data Analysis of 1-(4-Methylphenyl)-2-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methylphenyl)-2-phenylethanone

Cat. No.: B015197

[Get Quote](#)

Introduction: This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(4-Methylphenyl)-2-phenylethanone**, also known by its CAS number 2001-28-7. Intended for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted values based on established principles of spectroscopy and the known chemical structure. Detailed experimental protocols for obtaining such data are also provided.

Compound Information

Property	Value
Chemical Name	1-(4-Methylphenyl)-2-phenylethanone
CAS Number	2001-28-7
Molecular Formula	C ₁₅ H ₁₄ O
Molecular Weight	210.27 g/mol
Melting Point	106.0 - 110.0 °C

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-(4-Methylphenyl)-2-phenylethanone**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.90	Doublet	2H	Aromatic protons (ortho to carbonyl)
~ 7.20-7.40	Multiplet	7H	Aromatic protons
~ 4.20	Singlet	2H	Methylene protons (-CH ₂ -)
~ 2.40	Singlet	3H	Methyl protons (-CH ₃)

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 197	Carbonyl carbon (C=O)
~ 144	Aromatic carbon (para to methyl)
~ 135	Aromatic carbon (ipso, attached to phenyl)
~ 134	Aromatic carbon (ipso, attached to carbonyl)
~ 129.5	Aromatic carbons (ortho to methyl)
~ 129.0	Aromatic carbons (phenyl)
~ 128.5	Aromatic carbons (phenyl)
~ 127.0	Aromatic carbon (phenyl)
~ 45	Methylene carbon (-CH ₂ -)
~ 21.5	Methyl carbon (-CH ₃)

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2920-2850	Medium	Aliphatic C-H stretch
~ 1685	Strong	C=O stretch (aryl ketone)
1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
210	Molecular ion $[M]^+$
119	$[CH_3C_6H_4CO]^+$ (p-toloyl cation) - Expected base peak
91	$[C_7H_7]^+$ (tropylium ion)
77	$[C_6H_5]^+$ (phenyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

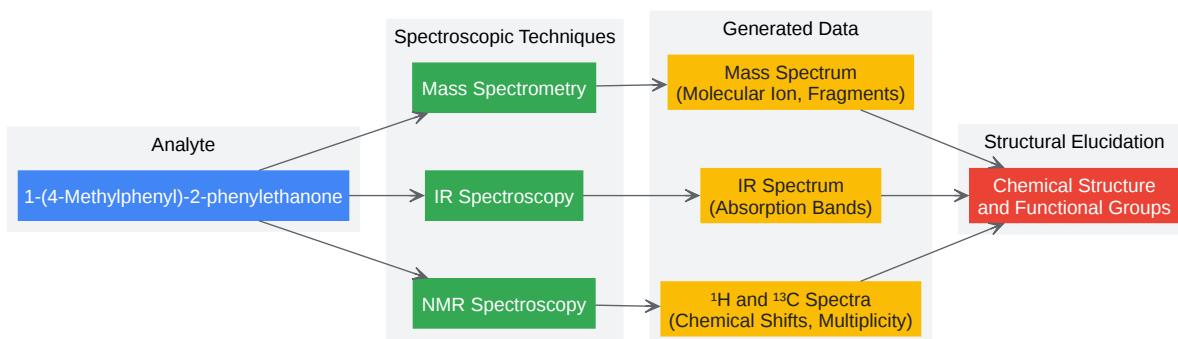
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(4-Methylphenyl)-2-phenylethanone** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard proton pulse sequence.
 - Set the spectral width to cover a range of 0-10 ppm.
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0-220 ppm.

- A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **1-(4-Methylphenyl)-2-phenylethanone** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, scan the region from 4000 to 400 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition:

- Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
- Use a standard electron energy of 70 eV for ionization.
- Scan a mass-to-charge (m/z) ratio range appropriate for the compound's molecular weight (e.g., m/z 50-300).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the relationship between the chemical compound and the various spectroscopic techniques used for its characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **1-(4-Methylphenyl)-2-phenylethanone**.

- To cite this document: BenchChem. [Spectral Data Analysis of 1-(4-Methylphenyl)-2-phenylethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b015197#1-4-methylphenyl-2-phenylethanone-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com